Azepan-3-ylmethanol hydrochloride
Description
Properties
IUPAC Name |
azepan-3-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c9-6-7-3-1-2-4-8-5-7;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTDWCNXSXJFJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856627-55-9 | |
| Record name | 1H-Azepine-3-methanol, hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856627-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Azepan-3-ylmethanol hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of azepane with formaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting azepan-3-ylmethanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Azepan-3-ylmethanol hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to azepan-3-ylmethane using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Azepan-3-one.
Reduction: Azepan-3-ylmethane.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
Azepan-3-ylmethanol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azepan-3-ylmethanol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Chemical Identity :
Physical and Chemical Properties :
- Solubility : Requires solvent optimization (e.g., heating to 37°C and sonication for dissolution) .
- Storage : Stable at 2–8°C under argon; solutions stored at -80°C (6 months) or -20°C (1 month) .
- Applications : Exclusively for research (e.g., medicinal chemistry or drug discovery), with high academic reception (average rating: 5/5 based on 30 Google Scholar references) .
Comparison with Structurally Similar Compounds
Azetidin-3-ylmethanol Hydrochloride
Key Differences :
- Ring Size: Azetidin-3-ylmethanol contains a 4-membered azetidine ring, while azepan-3-ylmethanol features a 7-membered azepane ring. This structural divergence impacts steric strain, solubility, and reactivity .
Structural Implications :
- Solubility: Azetidin-3-ylmethanol HCl demonstrates superior solubility in polar solvents (e.g., water, DMSO), whereas azepan-3-ylmethanol HCl requires optimized conditions .
- Synthetic Complexity : Azetidine derivatives often demand precise reaction conditions (e.g., controlled temperature and catalysts) due to ring strain, whereas azepane synthesis may involve fewer constraints .
Other Structurally Related Compounds
lists additional analogs with similarity scores (0.71–0.86), including:
- 2-(Azetidin-3-yl)propan-2-ol hydrochloride (similarity score: 0.86): Shares the azetidine core but includes a branched alcohol substituent, enhancing steric bulk and altering solubility .
- 3-(Diethylamino)-2,2-dimethylpropan-1-ol (similarity score: 0.71): Lacks a ring structure but retains functional groups (alcohol and amine) for hydrogen bonding .
Key Trends :
- Functional Group Impact : Alcohol and amine groups in both azepane and azetidine derivatives contribute to polar surface area (TPSA) and solubility .
- Pharmacological Potential: While azepan-3-ylmethanol HCl lacks disclosed biological data, analogs like memantine HCl (adamantane-based) and dosulepin HCl (tricyclic) highlight the role of ring systems in CNS drug design .
Biological Activity
Azepan-3-ylmethanol hydrochloride (CAS Number: 856627-55-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, relevant case studies, and research findings.
Overview of this compound
Chemical Properties:
- Molecular Formula: C7H16ClNO
- Molecular Weight: 165.66 g/mol
This compound is synthesized from azepane and formaldehyde, followed by treatment with hydrochloric acid to form the hydrochloride salt. Its chiral nature allows it to interact selectively with biological targets, influencing various physiological processes.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to a range of biological effects, including:
- Antimicrobial Activity: The compound has shown potential against various pathogens, including resistant strains.
- Antiviral Properties: Preliminary studies suggest efficacy against certain viral infections.
Antimicrobial Activity
Recent research highlights the antimicrobial properties of azepan derivatives. For instance, a study evaluated a series of azepano-triterpenoids, revealing strong antimicrobial activity against key ESKAPE pathogens and DNA viruses (e.g., HSV-1, HCMV) . Notably:
| Compound | MIC (μM) | Pathogen |
|---|---|---|
| Azepanobetulinic Acid | ≤0.15 | MRSA |
| Azepanouvaol | ≤0.15 | MRSA |
| Azepano-glycyrrhetol | ≤0.15 | MRSA |
These findings indicate that azepan derivatives can exceed the effectiveness of traditional antibiotics like vancomycin.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy:
A comprehensive study assessed various azepano derivatives for their antimicrobial activity against MRSA and other pathogens. The results indicated significant bacteriostatic effects and low cytotoxicity in non-cancerous human embryonic kidney cells . -
Antiplasmodial Properties:
Research on an azepanylcarbazole amino alcohol revealed long-lasting antiplasmodial efficacy in vivo, suggesting that structural modifications in azepane compounds can enhance their pharmacological profiles . The study highlighted the importance of Hsp90 inhibition as a mechanism contributing to the antimalarial activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
